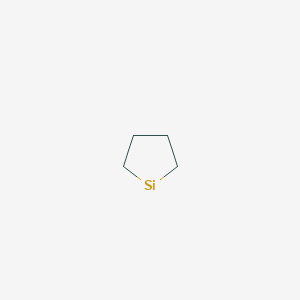

Silacyclopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H8Si |

|---|---|

Molecular Weight |

84.19 g/mol |

InChI |

InChI=1S/C4H8Si/c1-2-4-5-3-1/h1-4H2 |

InChI Key |

UQDJJRZOYUETRB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[Si]C1 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Silacyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of silacyclopentane. Due to the limited availability of experimental data for the unsubstituted parent compound, this guide also includes data for related derivatives to provide a comparative context. Detailed experimental protocols for determining these properties are also outlined.

Core Physical Properties

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and some of its derivatives. It is important to note that most of the data for the unsubstituted this compound are computed, unless stated otherwise.

| Property | This compound (C₄H₈Si) | 1,1-dichloro-silacyclopentane | N-n-BUTYL-AZA-2,2-DIMETHOXYthis compound | N-METHYL-AZA-2,2,4-TRIMETHYLthis compound |

| Molecular Formula | C₄H₈Si | C₄H₆Cl₂Si | C₁₀H₂₃NO₂Si | C₇H₁₇NSi |

| Molecular Weight | 84.19 g/mol (Computed) | 153.10 g/mol | 217.38 g/mol | 143.30 g/mol [2] |

| Boiling Point | Data not available | Data not available | 63-71 °C / 3 mmHg[3] | 137 °C / 760 mmHg[2] |

| Melting Point | Data not available | Data not available | Data not available | Data not available |

| Density | Data not available | Data not available | 0.941 g/mL[3] | 0.813 g/mL[2] |

| Refractive Index (n_D) | Data not available | Data not available | 1.438 @ 20°C[3] | 1.4308 @ 20°C[2] |

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and characterization of this compound and its derivatives.

-

Mass Spectrometry (MS): The mass spectrum of 1,1-dichloro-silacyclopentane is available in the NIST WebBook.[4] For the parent this compound, mass spectral data for a deuterated analog, this compound-1,1-d2, is also available.[5] The fragmentation patterns in mass spectrometry provide valuable information about the molecular structure.

-

Infrared (IR) and Raman Spectroscopy: The infrared and Raman spectra of 1-bromo-1-silacyclopentane and 1-fluoro-1-silacyclopentane have been studied in detail.[6][7] These studies indicate that the five-membered ring exists in a twisted conformation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for unsubstituted silacyclcyclopentane was not found in the search results, ¹H and ¹³C NMR are standard techniques for characterizing such compounds. For comparison, ¹H-NMR data for N-n-butyl-aza-2,2-dimethoxythis compound has been reported.[8]

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physical properties discussed above.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Method 1: Distillation This method is suitable for determining the boiling point of a pure liquid or for separating components of a liquid mixture.[9]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

The liquid sample is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated to its boiling point.

-

The temperature is recorded when the vapor temperature is constant and condensation is occurring in the condenser.[9]

-

Method 2: Thiele Tube Method This micro method is suitable for small sample volumes.[10]

-

Apparatus: Thiele tube, thermometer, capillary tube, sample tube, heating oil.

-

Procedure:

-

A small amount of the liquid is placed in a sample tube.

-

A capillary tube, sealed at one end, is inverted and placed in the sample tube.

-

The sample tube is attached to a thermometer and placed in a Thiele tube filled with heating oil.

-

The Thiele tube is gently heated.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][11][12]

-

Determination of Density

Density is the mass of a substance per unit volume.

Method 1: Gravimetric Method This is a straightforward method for determining the density of a liquid.[13][14]

-

Apparatus: A calibrated volumetric flask, an analytical balance.

-

Procedure:

-

The mass of the empty, clean, and dry volumetric flask is accurately measured.

-

The flask is filled to the calibration mark with the liquid sample.

-

The mass of the filled flask is measured.

-

The density is calculated by dividing the mass of the liquid (mass of filled flask - mass of empty flask) by the volume of the flask.[13][14]

-

Method 2: Buoyancy Method (Archimedes' Principle) This method uses the buoyant force on an object immersed in the liquid.[15]

-

Apparatus: A sinker of known volume, analytical balance.

-

Procedure:

-

The mass of the sinker is measured in air.

-

The mass of the sinker is then measured while it is fully submerged in the liquid sample.

-

The density of the liquid is calculated from the difference in the two mass measurements and the known volume of the sinker.[15]

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Method: Refractometry A refractometer is used to measure the refractive index.[16][17]

-

Apparatus: Abbe refractometer or a digital refractometer.

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

The temperature at which the measurement is made should be recorded as the refractive index is temperature-dependent.[16][17]

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the structure of a molecule.[18][19]

-

Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample tube is placed in the NMR spectrometer, and the magnetic field is "shimmed" to achieve homogeneity. A radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded. A Fourier transform is then applied to the FID to obtain the NMR spectrum.[19][20]

Infrared (IR) Spectroscopy IR spectroscopy is used to identify functional groups in a molecule.[21][22]

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates with the sample are placed in the sample holder of the IR spectrometer. An infrared beam is passed through the sample, and the absorbance of radiation at different wavenumbers is measured to generate the IR spectrum.[23][24]

Mass Spectrometry (MS) Mass spectrometry determines the mass-to-charge ratio of ions and is used to determine the molecular weight and elemental composition of a compound.[25][26]

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, typically by electron impact (EI) for volatile compounds.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a magnetic sector or a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their mass-to-charge ratio.[26][27]

Logical Relationships

The determination of the physical properties of a chemical compound like this compound follows a logical workflow. The identity and purity of the synthesized compound are first confirmed using spectroscopic methods. Subsequently, its fundamental physical constants are determined through various experimental techniques.

Caption: Workflow for the determination of physical properties of this compound.

References

- 1. This compound | C4H8Si | CID 6328995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-METHYL-AZA-2,2,4-TRIMETHYLthis compound | [gelest.com]

- 3. N-n-BUTYL-AZA-2,2-DIMETHOXYthis compound | [gelest.com]

- 4. This compound, 1,1-dichloro- [webbook.nist.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Infrared and Raman spectra, ab initio calculations, conformational stability and vibrational assignment of 1-bromo-1-silacyclopentane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microwave, infrared and Raman spectra, r0 structural parameters, ab initio calculations and vibrational assignment of 1-fluoro-1-silacyclopentane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gelest.com [gelest.com]

- 9. vernier.com [vernier.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. jove.com [jove.com]

- 13. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 14. homesciencetools.com [homesciencetools.com]

- 15. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 16. researchgate.net [researchgate.net]

- 17. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 18. NMR Spectroscopy [www2.chemistry.msu.edu]

- 19. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 20. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 21. measurlabs.com [measurlabs.com]

- 22. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. youtube.com [youtube.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Mass Spectrometry [www2.chemistry.msu.edu]

- 27. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Silacyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silacyclopentane, a five-membered heterocyclic compound containing a silicon atom, presents a unique structural landscape governed by the interplay of ring strain, torsional forces, and the distinct bonding characteristics of silicon. This guide provides a comprehensive analysis of the molecular structure and bonding of this compound, drawing upon experimental data and computational studies. We delve into the non-planar nature of the this compound ring, detailing its conformational preferences. Key quantitative data on bond lengths, bond angles, and dihedral angles are systematically presented. Furthermore, this document outlines the detailed experimental and computational methodologies employed in the structural elucidation of cyclic molecules like this compound, offering a valuable resource for researchers in organosilicon chemistry, medicinal chemistry, and materials science.

Molecular Structure of this compound

The five-membered ring of this compound is not planar. The deviation from planarity is a consequence of minimizing the torsional strain that would arise from eclipsed hydrogen atoms on adjacent carbon and silicon atoms in a flat conformation. The ring adopts a puckered conformation to alleviate this strain.

Computational studies, specifically Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) calculations, have been instrumental in elucidating the preferred conformation of this compound derivatives. For instance, studies on 1-chlorothis compound have shown that the molecule predominantly exists in a twisted ring configuration (C2 symmetry) . This twisted form is energetically more favorable than the envelope conformation (Cs symmetry).

Conformational Analysis: The Puckered Ring

The puckering of the this compound ring can be described by a set of puckering coordinates. The two most common non-planar conformations for a five-membered ring are the envelope and the twist forms.

-

Envelope (C_s symmetry): Four of the ring atoms are coplanar, and the fifth atom is out of this plane.

-

Twist (C_2 symmetry): Two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms.

Theoretical calculations indicate that for this compound, the twisted conformation represents the global energy minimum, suggesting it is the most stable and predominant form of the molecule.

Quantitative Structural Data

The precise geometric parameters of this compound have been determined through a combination of experimental techniques, such as microwave spectroscopy and gas electron diffraction, and validated by computational chemistry. The following tables summarize the key structural parameters.

| Bond | Bond Length (Å) |

| Si-C | 1.88 ± 0.02 |

| C-C | 1.54 ± 0.02 |

| Si-H | 1.48 ± 0.02 |

| C-H | 1.10 ± 0.02 |

| Angle | Bond Angle (°) |

| ∠ C-Si-C | 96.0 ± 2.0 |

| ∠ Si-C-C | 106.0 ± 2.0 |

| ∠ C-C-C | 105.0 ± 2.0 |

| Dihedral Angle | Angle (°) |

| τ (Si-C-C-C) | ~30 - 40 |

| τ (C-Si-C-C) | ~15 - 25 |

Note: The values presented are averaged and approximated from various computational and experimental studies on this compound and its derivatives. The exact values can vary depending on the specific method of determination and the phase (gas, liquid, or solid) of the sample.

Bonding in this compound

The bonding in this compound involves covalent bonds between silicon, carbon, and hydrogen atoms. The Si-C bonds are longer and weaker than C-C bonds, which influences the ring's geometry and reactivity. The electronegativity difference between silicon (1.90) and carbon (2.55) results in a polar Si-C bond, with a partial positive charge on the silicon atom and a partial negative charge on the carbon atom. This polarity is a key factor in the chemical behavior of this compound, making the silicon atom susceptible to nucleophilic attack.

The hybridization of the silicon atom in this compound is approximately sp³, but the bond angles around silicon deviate from the ideal tetrahedral angle of 109.5°. This deviation is primarily due to the constraints of the five-membered ring structure.

Experimental and Computational Protocols

The determination of the molecular structure of this compound relies on a combination of experimental techniques and computational modeling.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream. The electrons are scattered by the molecules.

-

Diffraction Pattern Recording: The scattered electrons create a diffraction pattern, which is recorded on a detector. The pattern consists of a series of concentric rings.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is used to calculate the radial distribution function, which provides information about the distances between all pairs of atoms in the molecule.

-

Structure Refinement: A model of the molecular geometry is refined by fitting the calculated diffraction pattern to the experimental data.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a waveguide.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption Spectrum: The absorption of microwaves is detected and plotted as a function of frequency, resulting in a rotational spectrum.

-

Spectral Assignment: The observed spectral lines are assigned to specific rotational transitions.

-

Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, C) of the molecule are determined.

-

Structural Determination: The rotational constants are related to the moments of inertia of the molecule, from which the bond lengths and bond angles can be derived.

Computational Chemistry (DFT and ab initio methods)

Computational methods are used to model the molecular structure and predict its properties.

Methodology:

-

Model Building: An initial 3D structure of the this compound molecule is built.

-

Method and Basis Set Selection: A suitable theoretical method (e.g., DFT with a functional like B3LYP or an ab initio method like MP2) and a basis set (e.g., 6-31G* or cc-pVTZ) are chosen.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This process yields the most stable, equilibrium geometry of the molecule.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Various molecular properties, such as bond lengths, bond angles, dihedral angles, and energies of different conformers, are calculated.

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of the this compound molecule.

Experimental Workflow for Structural Determination

Caption: A flowchart illustrating the typical experimental and computational workflow.

The Strategic Synthesis of Substituted Silacyclopentane Derivatives: A Technical Guide for Advancing Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced pharmacological profiles is perpetual. Silacyclopentane derivatives have emerged as a compelling class of compounds, demonstrating significant potential in drug discovery and development. The replacement of a carbon atom with silicon in a cyclopentane (B165970) ring, a concept known as sila-substitution, can profoundly alter a molecule's physicochemical and biological properties. This strategic substitution can lead to improved metabolic stability, enhanced membrane permeability, and unique binding interactions with biological targets, making this compound derivatives attractive bioisosteres for their carbocyclic counterparts.[1][2][3][4][5] This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for preparing substituted this compound derivatives, tailored for researchers, scientists, and drug development professionals. It details key experimental protocols, presents quantitative data for comparative analysis, and visualizes experimental workflows to facilitate a deeper understanding of these synthetic strategies.

Core Synthetic Methodologies

The synthesis of substituted silacyclopentanes can be achieved through a variety of strategic approaches, each offering distinct advantages in terms of stereocontrol, functional group tolerance, and overall efficiency. The following sections delineate the most pivotal of these methods.

Catalytic Hydrosilylation

Catalytic hydrosilylation stands as a powerful and versatile tool for the construction of this compound rings. This method typically involves the intramolecular cyclization of a molecule containing both a silicon-hydride (Si-H) bond and an alkene moiety.

a) Asymmetric Hydrosilylation of Arylmethylenecyclopropanes

A highly effective strategy for the enantioselective synthesis of C- and Si-stereogenic silacyclopentanes involves the copper-catalyzed hydrosilylation of arylmethylenecyclopropanes.[6][7][8] This reaction proceeds with excellent yields, enantioselectivities, and diastereoselectivities under mild conditions.[6][7][8]

Experimental Protocol: Copper-Catalyzed Asymmetric Hydrosilylation

To a solution of the arylmethylenecyclopropane (0.2 mmol) in a suitable solvent such as THF (1.0 mL) is added the hydrosilane (0.24 mmol). Subsequently, a pre-catalyst solution, prepared by stirring Cu(OAc)₂ (5 mol%) and the appropriate chiral ligand (e.g., a phosphoramidite (B1245037) ligand, 6 mol%) in the same solvent at room temperature for 30 minutes, is added. The reaction mixture is stirred at a specified temperature (e.g., 30 °C) for a designated time (e.g., 12 hours) until completion is observed by TLC analysis. The product is then purified by column chromatography on silica (B1680970) gel.

Quantitative Data: Copper-Catalyzed Asymmetric Hydrosilylation of Arylmethylenecyclopropanes

| Entry | Arylmethylenecyclopropane Substituent | Hydrosilane | Yield (%) | dr | ee (%) |

| 1 | Phenyl | PhSiH₃ | 95 | >25:1 | 99 |

| 2 | 4-Methylphenyl | PhSiH₃ | 92 | >25:1 | 99 |

| 3 | 4-Methoxyphenyl | PhSiH₃ | 96 | >25:1 | 98 |

| 4 | 4-Chlorophenyl | PhSiH₃ | 93 | >25:1 | 99 |

| 5 | Phenyl | (4-Methoxyphenyl)SiH₃ | 91 | >25:1 | 99 |

b) Lanthanide-Catalyzed Hydrosilylation

Lanthanide-based catalysts have also been successfully employed for the selective hydrosilylation of 1-aryl methylenecyclopropanes, leading to the formation of silacyclopentanes.[9][10] This method can be highly selective for either ring-opening or cyclization pathways depending on the substrate and reaction conditions.[9][10]

Experimental Protocol: Lanthanide-Catalyzed Hydrosilylation

In a nitrogen-filled glovebox, the lanthanide pre-catalyst (e.g., an ene-diamido lanthanum ate complex, 0.02 mmol) and the 1-aryl methylenecyclopropane (B1220202) (0.4 mmol) are dissolved in a suitable solvent like toluene (B28343) (1 mL). The primary silane (B1218182) (0.4 mmol) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography on silica gel.

Quantitative Data: Lanthanide-Catalyzed Hydrosilylation of 1-Aryl Methylenecyclopropanes

| Entry | 1-Aryl Methylenecyclopropane | Primary Silane | Product | Yield (%) |

| 1 | 1-Phenyl-MCP | PhSiH₃ | This compound | 95 |

| 2 | 1-(4-Tolyl)-MCP | PhSiH₃ | This compound | 92 |

| 3 | 1-(4-Methoxyphenyl)-MCP | PhSiH₃ | This compound | 89 |

| 4 | 1-Phenyl-MCP | n-HexylSiH₃ | This compound | 85 |

Enantioselective β-Elimination of Silacyclopentene Oxides

The enantioselective β-elimination of achiral silacyclopentene oxides provides a valuable route to enantioenriched silacyclopentenols.[11][12][13][14] These chiral building blocks can then be subjected to a variety of stereospecific transformations to generate a diverse range of multi-functionalized silacyclopentanes.[15]

Experimental Protocol: Enantioselective β-Elimination

To a solution of the silacyclopentene oxide (0.1 mmol) in an anhydrous solvent such as toluene (1.0 mL) at 0 °C is added a chiral lithium amide base (e.g., prepared from a chiral amine and n-butyllithium, 0.11 mmol). The reaction is stirred at this temperature for a specified time (e.g., 1 hour). The reaction is then quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting crude product is purified by column chromatography.

Quantitative Data: Enantioselective β-Elimination of Silacyclopentene Oxides

| Entry | Silacyclopentene Oxide Substituents | Chiral Base | Yield (%) | ee (%) |

| 1 | 1,1-Dimethyl | (R,R)-Bis(1-phenylethyl)amide | 95 | 96 |

| 2 | 1,1-Diphenyl | (R,R)-Bis(1-phenylethyl)amide | 92 | 98 |

| 3 | 1-Methyl-1-phenyl | (S,S)-Bis(1-phenylethyl)amide | 94 | 97 |

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful C-C bond-forming reaction that can be applied to the synthesis of unsaturated this compound derivatives (silacyclopentenes).[16] This method typically employs a ruthenium-based catalyst, such as the Grubbs catalyst, to cyclize a diene precursor containing a silicon atom in the tether.

Experimental Protocol: Ring-Closing Metathesis for Silacyclopent-3-ene (B12353066) Synthesis

A solution of the diallylsilane derivative (e.g., a β-hydroxysilane derived from diallyldiphenylsilane, 1 mmol) in a degassed solvent like dichloromethane (B109758) (100 mL) is treated with a Grubbs catalyst (e.g., Grubbs' second-generation catalyst, 5 mol%). The mixture is then heated at reflux under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to afford the desired silacyclopent-3-ene derivative.

Quantitative Data: Synthesis of C-2 Functionalized Silacyclopent-3-enes via RCM

| Entry | Diallylsilane Derivative | Catalyst | Yield (%) |

| 1 | β-Hydroxy-diallyldiphenylsilane | Grubbs II | 85 |

| 2 | β-Methoxy-diallyldiphenylsilane | Grubbs II | 82 |

Experimental Workflows

To further elucidate the practical application of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the experimental workflows for the key methodologies described above.

Figure 1: Workflow for Copper-Catalyzed Asymmetric Hydrosilylation.

Figure 2: Workflow for Enantioselective β-Elimination.

Figure 3: Workflow for Ring-Closing Metathesis.

Conclusion

The synthesis of substituted this compound derivatives is a rapidly evolving field with significant implications for drug discovery. The methodologies outlined in this guide, including catalytic hydrosilylation, enantioselective β-elimination, and ring-closing metathesis, provide robust and versatile platforms for accessing a wide array of structurally diverse silacyclopentanes. The ability to introduce chirality and various functional groups with a high degree of control is paramount for the development of novel therapeutic agents. As our understanding of the unique properties conferred by sila-substitution continues to grow, the strategic application of these synthetic methods will undoubtedly play a crucial role in the design and discovery of next-generation pharmaceuticals. This technical guide serves as a foundational resource for researchers aiming to harness the potential of this compound scaffolds in their drug development endeavors.

References

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drughunter.com [drughunter.com]

- 4. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic Asymmetric Construction of C- and Si-Stereogenic Silacyclopentanes via Hydrosilylation of Arylmethylenecyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Selective Access to Silacyclopentanes and Homoallylsilanes by La-Catalyzed Hydrosilylations of 1-Aryl Methylenecyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enantioselective Synthesis of Silacyclopentanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. Enantioselective Synthesis of Silacyclopentanes. | Semantic Scholar [semanticscholar.org]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

The Dawn of Silacyclopentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silacyclopentane, a foundational saturated five-membered heterocyclic organosilicon compound, has a rich history rooted in the pioneering era of organometallic chemistry. Its discovery and the subsequent exploration of its properties have paved the way for a deeper understanding of cyclic silicon compounds and their potential applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, presenting key historical milestones, detailed experimental protocols for its seminal synthesis, and a compilation of its physical and spectroscopic properties. The information is structured to serve as a valuable resource for researchers in organosilicon chemistry, materials science, and drug development.

A Historical Perspective: The Genesis of this compound

The journey into the world of cyclic organosilicon compounds was pioneered by the seminal work of Frederic Stanley Kipping in the early 20th century.[1] His extensive research into organosilicon chemistry laid the groundwork for future discoveries in this field.[1] While Kipping's work did not specifically isolate this compound, his development of methods for forming silicon-carbon bonds using Grignard reagents was a critical enabler for later syntheses.[1]

The first definitive synthesis of a this compound derivative was reported in 1954 by Robert West and Eugene G. Rochow in their paper "Cyclic Organosilicon Compounds. I. Preparation of Cyclic Silanes."[2] This landmark research described the preparation of several cyclic silanes, including 1,1-dimethylthis compound.[2] This synthesis represented a significant breakthrough, demonstrating the feasibility of creating stable, five-membered rings containing a silicon atom.

The First Synthesis: A Detailed Experimental Protocol

The groundbreaking synthesis of 1,1-dimethylthis compound by West and Rochow utilized a Grignard reaction, a powerful tool for the formation of carbon-silicon bonds.[2] The following protocol is based on their seminal 1954 publication.

Reaction Scheme

Experimental Procedure

The synthesis involves the in-situ preparation of a di-Grignard reagent from 1,4-dibromobutane, which then reacts with dichlorodimethylsilane to form the cyclic product.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1,4-Dibromobutane

-

Dichlorodimethylsilane

-

Anhydrous benzene (B151609) (for purification)

-

Sodium wire (for drying)

Procedure:

-

Preparation of the Grignard Reagent: A solution of 1,4-dibromobutane in anhydrous diethyl ether is added dropwise to a stirred suspension of magnesium turnings in anhydrous ether under a nitrogen atmosphere. The reaction is initiated with a small crystal of iodine if necessary. The mixture is refluxed until most of the magnesium has reacted to form the 1,4-bis(bromomagnesio)butane solution.

-

Cyclization Reaction: The ethereal solution of the Grignard reagent is then added slowly to a solution of dichlorodimethylsilane in anhydrous ether, maintained at a low temperature (e.g., 0 °C) with external cooling.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for several hours at room temperature and then refluxed. The mixture is then hydrolyzed with a saturated aqueous solution of ammonium (B1175870) chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined ethereal extracts are dried over anhydrous sodium sulfate. The ether is removed by distillation, and the residue is fractionally distilled to yield pure 1,1-dimethylthis compound. The product can be further purified by distillation from sodium wire.

Physicochemical and Spectroscopic Properties

The following tables summarize the key physical and spectroscopic data for this compound and its dimethyl derivative.

Physical Properties

| Property | 1,1-Dimethylthis compound | Reference |

| Boiling Point (°C) | 103-104 | [2] |

| Density (g/mL at 20°C) | 0.783 | [2] |

| Refractive Index (n²⁰D) | 1.4370 | [2] |

Spectroscopic Data

Table 1: Key Spectroscopic Data for this compound Derivatives

| Spectroscopic Technique | Characteristic Features for 1,1-Dimethylthis compound | References |

| Infrared (IR) Spectroscopy | Strong absorptions corresponding to Si-C and C-H stretching and bending vibrations. | [3][4] |

| Raman Spectroscopy | Complements IR data, providing information on symmetric vibrations within the ring structure. | [3][4] |

| Mass Spectrometry (MS) | The mass spectrum is characterized by a prominent parent molecular ion and a fragmentation pattern dominated by the elimination of ethylene.[5] | [5] |

| NMR Spectroscopy (¹H, ¹³C, ²⁹Si) | Provides detailed information on the chemical environment of the hydrogen, carbon, and silicon atoms in the ring. The ²⁹Si NMR chemical shift is a key identifier.[6] | [6] |

Table 2: Electron Diffraction Data for this compound

| Parameter | Value (Å or °) | Reference |

| Si-C Bond Length (Å) | 1.888 ± 0.005 | [7] |

| C-C Bond Length (Å) | 1.550 ± 0.005 | [7] |

| ∠CSiC Bond Angle (°) | 96.0 ± 1.0 | [7] |

| ∠SiCC Bond Angle (°) | 106.0 ± 1.0 | [7] |

| ∠CCC Bond Angle (°) | 111.0 ± 1.0 | [7] |

Conclusion

The discovery and synthesis of this compound marked a pivotal moment in the history of organosilicon chemistry. The foundational work of West and Rochow not only provided the first tangible access to this class of compounds but also opened the door to extensive investigations into their structure, reactivity, and potential applications. The detailed experimental protocols and comprehensive characterization data presented in this guide serve as a testament to the enduring importance of this fundamental molecule and provide a valuable resource for contemporary researchers building upon this rich scientific legacy.

References

- 1. The Evolution of Organosilicon Chemistry [sbfchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Infrared and Raman spectra, ab initio calculations, conformational stability and vibrational assignment of 1-bromo-1-silacyclopentane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Mass spectra of sila-cyclobutane and -cyclobutene derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Active Nuclei Silicon-29 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 7. scispace.com [scispace.com]

Spectroscopic Identification of Silacyclopentane: A Technical Guide

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized for the structural elucidation and identification of silacyclcyclopentane. Tailored for researchers, scientists, and professionals in drug development, this document outlines the principles, experimental protocols, and data interpretation for mass spectrometry, infrared spectroscopy, Raman spectroscopy, and nuclear magnetic resonance spectroscopy in the context of this organosilicon compound.

Molecular Structure and Conformation

Silacyclopentane is a five-membered heterocyclic compound containing one silicon atom. The ring is not planar and exists in dynamically interconverting puckered conformations, primarily the C₂ (half-chair) and Cₛ (envelope) forms. The energy barrier to pseudorotation—the process of interconversion between these conformers—is a key characteristic that can be studied using far-infrared spectroscopy.[1][2] The barrier to go from the more stable C₂ half-chair conformation to the envelope form has been determined to be approximately 3.89 kcal/mole.[1]

Caption: Basic ring structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns.

Experimental Protocol: A typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol involves introducing a volatile sample of this compound into a gas chromatograph for separation. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The NIST WebBook provides mass spectral data for this compound and its derivatives.[3][4][5]

Data Interpretation: The mass spectrum of this compound is characterized by a reasonably abundant parent molecular ion (P⁺˙). The fragmentation is dominated by the elimination of an ethylene (B1197577) molecule (C₂H₄).[6] This is a key diagnostic feature for identifying the this compound ring structure.

Table 1: Key Mass Spectral Data for this compound

| m/z (Mass/Charge) | Assignment | Notes |

|---|---|---|

| 86 | [C₄H₁₀Si]⁺˙ (Molecular Ion) | Corresponds to the molecular weight of this compound (86.21 g/mol ).[5] |

| 58 | [C₂H₆Si]⁺˙ | Result of the characteristic elimination of ethylene (loss of 28 Da) from the molecular ion.[6] |

| 43 | [CH₃Si]⁺ | A common fragment in organosilicon compounds. |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both IR and Raman spectroscopy provide a structural "fingerprint" that is unique to the compound. For a vibrational mode to be IR active, it must result in a change in the molecule's dipole moment. For a mode to be Raman active, it must cause a change in the molecule's polarizability.[7]

Experimental Protocol:

-

Infrared (IR) Spectroscopy: Spectra can be recorded on gaseous, liquid, or solid samples.[8] For liquid samples, a thin film between two salt plates (e.g., KBr) is often used. The analysis of organosilicon compounds by IR is a well-established method for identifying functional groups.[9]

-

Raman Spectroscopy: Samples are typically illuminated with a monochromatic laser source, and the scattered light is collected and analyzed.[7][10] Raman spectroscopy is particularly useful for studying the symmetric vibrations and the Si-C backbone of this compound.

Data Interpretation: The far-infrared spectrum of this compound is notable for the absorption bands corresponding to the transitions between pseudorotational levels, which provides insight into the ring's conformational dynamics.[1][2] The mid-infrared and Raman spectra show characteristic bands for C-H and Si-C stretching and bending vibrations.

Table 2: Principal Vibrational Frequencies for this compound and Related Bonds

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Notes |

|---|---|---|---|

| ~2900 | C-H Stretching | IR, Raman | Typical for aliphatic C-H bonds.[11] |

| 2280 - 2080 | Si-H Stretching | IR | Strong, characteristic band if Si-H is present (not in the parent ring, but in derivatives).[9] |

| ~1460 | CH₂ Scissoring/Bending | IR, Raman | Common for methylene (B1212753) groups in a cyclic alkane structure.[11] |

| 1130 | α-CH₂ Wagging | IR | Considered a signature band for silacyclobutanes and related compounds, influenced by the adjacent silicon atom.[12] |

| 950 - 810 | Si-OH Bending | IR | Broad band indicative of silanol (B1196071) groups, useful for identifying hydrolysis products.[9] |

| 268 | Ring Twisting | Raman | Observed in the Raman spectrum of liquid 1-bromo-1-silacyclopentane, indicative of ring dynamics.[13] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic and organosilicon compounds in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms. For this compound, ¹H, ¹³C, and ²⁹Si NMR are all highly informative.

Experimental Protocol: Samples are dissolved in a deuterated solvent (e.g., CDCl₃) to avoid solvent interference in the ¹H NMR spectrum.[14][15] Tetramethylsilane (TMS) is typically used as an internal standard, with its signal defined as 0.0 ppm for ¹H, ¹³C, and ²⁹Si spectra.[14][16] Spectra are recorded on a high-field NMR spectrometer.

Data Interpretation: Due to the symmetry and conformational flexibility of the this compound ring, the interpretation of its NMR spectra requires careful consideration. Unlike cyclopentane (B165970), which shows a single peak for all protons and carbons due to rapid conformational averaging[15][16], this compound has distinct chemical environments for the carbons and protons alpha (α) and beta (β) to the silicon atom.

-

¹H NMR: One would expect to see distinct signals for the protons on the α-carbons (Si-CH₂ -), the β-carbons (-CH₂-CH₂ -CH₂-), and any protons directly attached to the silicon (Si-H ), if present.

-

¹³C NMR: Signals for the α- and β-carbons are expected at different chemical shifts. The typical chemical shift range for carbon atoms in alkanes is 10-50 ppm.[17]

-

²⁹Si NMR: This technique is specific to silicon-containing compounds and is highly sensitive to the electronic environment around the silicon atom. The chemical shift provides direct evidence of the silicon atom's bonding and coordination.[14][18]

Table 3: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | α-CH₂ | ~0.5 - 1.0 | Protons adjacent to silicon are typically shielded. |

| ¹H | β-CH₂ | ~1.5 - 2.0 | Similar to protons in cyclopentane (~1.5 ppm).[19] |

| ¹³C | α-C | ~10 - 15 | Carbon adjacent to silicon is shielded. |

| ¹³C | β-C | ~25 - 30 | Similar to the carbon in cyclopentane (~26 ppm).[20] |

| ²⁹Si | Si (in ring) | -10 to +10 | The specific shift is highly dependent on substituents and ring strain. Pentacoordination can cause significant upfield shifts.[21] |

Integrated Spectroscopic Workflow

The definitive identification of this compound relies on the synergistic use of multiple spectroscopic techniques. A logical workflow ensures that each piece of evidence contributes to the final structural confirmation.

Caption: Integrated workflow for the spectroscopic identification of this compound.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. scilit.com [scilit.com]

- 3. 1-Silacyclo-3-pentene [webbook.nist.gov]

- 4. This compound, 1,1-dichloro- [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Mass spectra of sila-cyclobutane and -cyclobutene derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Raman spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Vibrational spectra and normal-coordinate analyses of silacyclobutanes | Semantic Scholar [semanticscholar.org]

- 9. gelest.com [gelest.com]

- 10. Analysis of silanes and of siloxanes formation by Raman spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. Cyclopentane(287-92-3) 1H NMR spectrum [chemicalbook.com]

- 20. Cyclopentane(287-92-3) 13C NMR spectrum [chemicalbook.com]

- 21. arkat-usa.org [arkat-usa.org]

Quantum Chemical Calculations for Silacyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of silacyclopentane. It covers the core principles of its conformational analysis, the methodologies for computational experiments, and the theoretical framework for assessing its reactivity. This document is intended to serve as a comprehensive resource for researchers employing computational tools in the study of silicon-containing cyclic compounds.

Introduction to this compound

This compound is a five-membered heterocyclic compound containing a silicon atom in the ring. Like its all-carbon analogue, cyclopentane (B165970), it is not a planar molecule and exhibits a flexible structure characterized by a phenomenon known as pseudorotation. Understanding the three-dimensional structure and conformational energetics of this compound is crucial for predicting its physical properties, reactivity, and potential applications in materials science and as a structural motif in medicinal chemistry. Quantum chemical calculations have become an indispensable tool for elucidating the subtle energetic differences between its conformers and for exploring its potential reaction pathways.

Conformational Analysis of the this compound Ring

The conformational landscape of this compound is primarily defined by two low-energy, non-planar structures: the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) conformations. In the envelope form, four of the ring atoms are coplanar, with the fifth atom out of the plane. In the twist form, three atoms are coplanar, with the other two displaced on opposite sides of the plane.

Theoretical calculations indicate that for the parent cyclopentane, the energy difference between these two conformers is very small, typically less than 0.5 kcal/mol, with the envelope form being slightly more stable.[1][2] This low energy barrier allows for rapid interconversion between a continuum of envelope and twist conformations through a low-energy pathway known as pseudorotation. For substituted silacyclopentanes, such as 1-chlorothis compound, theoretical studies have also focused on identifying the most stable conformers, considering both the ring pucker and the axial/equatorial positioning of the substituent.[3][4] In the case of 1-chlorothis compound, experimental results combined with theoretical calculations confirm that the twisted ring configuration is the dominant conformer.[3]

Pseudorotation and the Potential Energy Surface

Computational Methodologies

The theoretical investigation of this compound relies on a range of quantum chemical methods. The choice of method and basis set is critical for obtaining accurate results.

Levels of Theory

Density Functional Theory (DFT) is a widely used method for studying this compound and its derivatives due to its favorable balance of computational cost and accuracy.[3][4] Common functionals include B3LYP.

Ab initio methods , such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and are often used to benchmark DFT results.[3][4]

Basis Sets

The selection of a basis set is crucial for accurately describing the electronic structure of the molecule. For organosilicon compounds, it is important to use basis sets that include polarization and diffuse functions to properly account for the electronic distribution around the silicon atom. Commonly used basis sets include Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ).[3] For 1-chlorothis compound, the aug-cc-pVTZ basis set has been utilized in both MP2 and DFT calculations.[3][4]

Experimental Protocol: A General Workflow for Conformational Analysis

A typical computational workflow for the conformational analysis of this compound is as follows:

-

Initial Structure Generation: The initial 3D coordinates for the envelope and twist conformers of this compound are generated.

-

Geometry Optimization: The geometry of each conformer is optimized to find the local energy minimum on the potential energy surface. This is a crucial step to obtain accurate structural parameters and energies.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Energy Analysis: The relative energies of the conformers are calculated, including the ZPVE correction, to determine the most stable conformation.

-

Potential Energy Surface Scan (Optional): To map the pseudorotation pathway, a relaxed PES scan can be performed by systematically varying the key dihedral angles of the ring.

Data Presentation: Structural and Energetic Parameters

While a comprehensive set of quantitative data for the parent this compound is not consistently available across the literature, the following tables summarize representative data for the conformers of cyclopentane and calculated data for 1-chlorothis compound, which serve as excellent models for understanding the properties of this compound.

Table 1: Conformational Energies of Cyclopentane

| Conformer | Relative Energy (kcal/mol) |

| Envelope (C_s) | ~0.0[1] |

| Twist/Half-Chair (C_2) | ~0.5[1] |

| Planar (D_5h) | ~5.0[1] |

Table 2: Calculated Geometrical Parameters for the Twist (2T3) Conformer of 1-Chlorothis compound

Note: The following data is illustrative of a typical output from a quantum chemical calculation and is based on findings for 1-chlorothis compound.[3][4] Specific values can vary with the level of theory and basis set.

| Parameter | Value |

| Bond Lengths (Å) | |

| Si-C | ~1.88 |

| C-C | ~1.55 |

| Si-Cl | ~2.08 |

| Bond Angles (°) ** | |

| C-Si-C | ~95.0 |

| Si-C-C | ~105.0 |

| C-C-C | ~106.0 |

| Selected Dihedral Angles (°) ** | |

| C-Si-C-C | ~25.0 |

| Si-C-C-C | ~-40.0 |

| C-C-C-C | ~35.0 |

Reactivity of this compound

Quantum chemical calculations are powerful tools for investigating the reactivity of this compound. This involves mapping the reaction pathways for various transformations, locating transition states, and calculating activation energies.

Ring-Opening Polymerization (ROP)

This compound and its derivatives are potential monomers for ring-opening polymerization to produce polysilanes, which have interesting electronic and optical properties. Computational studies can elucidate the mechanism of ROP, whether it proceeds through cationic, anionic, or metal-catalyzed pathways. By calculating the energies of reactants, intermediates, transition states, and products, the feasibility of a proposed mechanism can be assessed.

Pyrolysis

The thermal decomposition of this compound can be modeled to understand its stability and the nature of the decomposition products. Quantum chemical calculations can identify the initial bond-breaking steps, which are often the rate-determining steps, and map out the subsequent reactions of the resulting radicals or reactive intermediates.

Transition State Theory and Activation Energy

For any proposed reaction of this compound, the transition state (TS) represents the highest energy point along the minimum energy path connecting reactants and products. Locating the TS geometry and calculating its energy is crucial for determining the activation energy (Ea) of the reaction. The activation energy is a key parameter in predicting the reaction rate. Frequency calculations on the TS geometry should yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Visualizations

Diagrams of Key Concepts and Workflows

Conclusion

Quantum chemical calculations provide a powerful and versatile framework for the detailed investigation of this compound. These methods allow for a thorough characterization of its conformational landscape, including the subtle energy differences between the envelope and twist conformers and the dynamic process of pseudorotation. Furthermore, computational approaches are essential for exploring the reactivity of this compound, enabling the prediction of reaction mechanisms, the identification of transition states, and the calculation of activation energies. The methodologies and concepts outlined in this guide offer a solid foundation for researchers in organic chemistry, materials science, and drug development to effectively utilize computational chemistry in the study of this compound and related heterocyclic systems. As computational resources and theoretical methods continue to advance, we can expect even more precise and predictive models of these important molecules.

References

- 1. scispace.com [scispace.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [kb.osu.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the mechanism and kinetics of the formation and breaking of ring structures during silica polymerization: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. scilit.com [scilit.com]

An In-depth Technical Guide to the Nomenclature and Core Characteristics of Silacyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for silacyclopentane and its derivatives. It is designed to serve as a detailed reference for researchers, scientists, and professionals in drug development who work with silicon-containing heterocyclic compounds. This document outlines the systematic naming conventions, presents key structural data, and details representative experimental protocols for synthesis and characterization.

IUPAC Nomenclature of this compound

The systematic naming of heterocyclic compounds, including this compound, is governed by the IUPAC. The Hantzsch-Widman nomenclature system is the preferred method for naming monocyclic heterocycles with three to ten ring members.

The Unsubstituted Ring: this compound

According to the Hantzsch-Widman system, the name of a heterocyclic compound is constructed from a prefix indicating the heteroatom and a stem indicating the ring size and degree of saturation.

-

Heteroatom Prefix: For silicon, the prefix is "sila-".

-

Stem for a 5-membered Saturated Ring: The stem is "-olane".

Combining the prefix and the stem gives the IUPAC name silolane . However, the name This compound is also a correct and widely used IUPAC name, formed by applying replacement nomenclature to the corresponding carbocycle, cyclopentane. Both names are acceptable, though this compound is often preferred for clarity.

Numbering Convention

In a monosubstituted this compound, the silicon atom is always assigned position 1 of the ring. The numbering then proceeds around the ring in a way that gives the substituents the lowest possible locants.

Naming Substituted Silacyclopentanes

The naming of substituted silacyclopentanes follows the standard IUPAC rules for cycloalkanes:

-

Identify the Parent Heterocycle: This is the this compound ring.

-

Number the Ring: The silicon atom is assigned position 1. The ring is numbered to give the substituents the lowest possible set of locants.

-

Alphabetize Substituents: If multiple substituents are present, they are listed in alphabetical order.

-

Use Multiplicative Prefixes: Prefixes such as "di-", "tri-", and "tetra-" are used to indicate the presence of multiple identical substituents. These prefixes are not considered when alphabetizing.

Examples:

-

A this compound ring with a methyl group at the 2-position is named 2-methylthis compound .

-

A this compound ring with two methyl groups attached to the silicon atom is named 1,1-dimethylthis compound .

-

For a ring with an ethyl group at the 2-position and a methyl group at the 4-position, the correct name is 2-ethyl-4-methylthis compound , as this gives the lowest locant to the first substituent in alphabetical order.

Structural Data

| Parameter | Atom(s) Involved | Value (Å or °) |

| Bond Lengths | ||

| Silicon-Carbon | Si-C | ~1.88 Å |

| Carbon-Carbon (adjacent to Si) | C-C | ~1.55 Å |

| Carbon-Carbon (distal to Si) | C-C | ~1.54 Å |

| Carbon-Hydrogen | C-H | ~1.10 Å |

| Bond Angles | ||

| Carbon-Silicon-Carbon | C-Si-C | ~95° |

| Silicon-Carbon-Carbon | Si-C-C | ~105° |

| Carbon-Carbon-Carbon | C-C-C | ~106° |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of a representative substituted this compound.

Synthesis of 1,1-Dimethylthis compound

This protocol describes a common method for the synthesis of 1,1-dimethylthis compound via a Grignard reaction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for Grignard reaction (three-necked flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Preparation: A three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer is charged with magnesium turnings and a crystal of iodine under an inert atmosphere. A solution of 1,4-dichlorobutane in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is stirred and refluxed until the magnesium is consumed, forming the bis-Grignard reagent.

-

Reaction with Dichlorodimethylsilane: The solution of the bis-Grignard reagent is cooled in an ice bath. A solution of dichlorodimethylsilane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and a white precipitate will form.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield 1,1-dimethylthis compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound derivatives.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the purified this compound derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

Data Acquisition:

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The signals corresponding to the protons on the carbon atoms of the ring will typically appear in the upfield region of the spectrum. The integration of the signals will correspond to the number of protons, and the splitting patterns (multiplicity) will provide information about adjacent protons.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. This will show distinct signals for each chemically non-equivalent carbon atom in the molecule.

-

²⁹Si NMR Spectroscopy: For a comprehensive characterization, a silicon-29 (B1244352) NMR spectrum can be acquired. This provides direct information about the chemical environment of the silicon atom. The chemical shift of the silicon nucleus is sensitive to the substituents attached to it.

Visualized IUPAC Naming Workflow

The following diagram illustrates the logical steps involved in the IUPAC naming of a substituted this compound.

Caption: A flowchart of the IUPAC naming process for substituted silacyclopentanes.

The Ascendant Role of Silacyclopentanes in Modern Chemistry: A Technical Guide for Researchers

An in-depth exploration of the synthesis, reactivity, and burgeoning applications of silacyclopentane chemistry, with a focus on its potential in drug discovery and development.

Introduction

In the ever-evolving landscape of medicinal chemistry and materials science, the quest for novel molecular scaffolds with unique properties is paramount. Silacyclopentanes, five-membered rings containing one silicon atom, have emerged as a promising class of carbocycle isosteres. The substitution of a carbon atom with silicon imparts significant changes in the physicochemical properties of the molecule, including bond lengths, angles, lipophilicity, and metabolic stability. These alterations can be strategically exploited in drug design to enhance potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive review of the core aspects of this compound chemistry, intended for researchers, scientists, and professionals in drug development.

Synthesis of Silacyclopentanes

The construction of the this compound ring can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry. Key methodologies include hydrosilylation reactions, ring-closing metathesis, and cycloaddition reactions.

Key Synthetic Protocols

1. Lanthanum-Catalyzed Hydrosilylation of 1-Aryl Methylenecyclopropanes

This method provides selective access to silacyclopentanes through a cascade inter- and intramolecular hydrosilylation mechanism.

Experimental Protocol:

-

Materials: An ene-diamido lanthanum ate complex (catalyst), 1-aryl methylenecyclopropane (B1220202), primary silane (B1218182) (e.g., phenylsilane), and a dry, inert solvent (e.g., toluene).

-

Procedure:

-

In a glovebox, the lanthanum catalyst (0.02 mmol) and 1-aryl methylenecyclopropane (0.5 mmol) are dissolved in toluene (B28343) (2 mL) in a Schlenk tube.

-

The primary silane (0.5 mmol) is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours), with progress monitored by GC-MS.

-

Upon completion, the reaction is quenched with a few drops of water.

-

The mixture is filtered through a short pad of silica (B1680970) gel, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

2. Enantioselective Synthesis via β-Elimination of Silacyclopentene Oxides

This strategy allows for the synthesis of multifunctionalized, chiral silacyclopentanes from readily available achiral silacyclopentene oxide.

Experimental Protocol:

-

Step 1: Enantioselective β-Elimination:

-

To a solution of achiral silacyclopentene oxide in a suitable solvent (e.g., THF) at low temperature (e.g., -78 °C), a chiral lithium amide base (e.g., prepared from (R)-(-)-N-benzyl-α-methylbenzylamine and n-butyllithium) is added.

-

The reaction is stirred for a specified time, then quenched with a proton source (e.g., saturated aqueous NH4Cl).

-

The enantioenriched silacyclopentenol is isolated and purified.

-

-

Step 2: Functionalization via Epoxidation and Nucleophilic Ring-Opening:

-

The enantioenriched silacyclopentenol is subjected to epoxidation (e.g., using m-CPBA).

-

The resulting epoxide is then reacted with a nucleophile (e.g., an organocuprate) to achieve regio- and stereoselective ring-opening, introducing further functionality.

-

Reactivity of Silacyclopentanes

The reactivity of the this compound ring is influenced by the silicon atom and the substituents on the ring. The Si-C and Si-H bonds are key sites for chemical transformations.

Applications in Drug Development

The "silicon switch" strategy, where a carbon atom in a known bioactive molecule is replaced by a silicon atom, has been a fruitful approach in drug discovery. This modification can lead to improved pharmacological properties. This compound derivatives have shown potential as ligands for various biological targets, including serotonin (B10506) receptors.

Biological Activity of this compound Derivatives

An in vitro biological assay has demonstrated that an oxy-functionalized this compound exhibits substantial binding to a serotonin receptor protein.[1][2][3] This finding highlights the potential of this scaffold in the development of novel therapeutics for neurological disorders.

Table 1: Hypothetical Biological Activity Data for this compound Analogs

| Compound ID | Structure | Target Receptor | Binding Affinity (Ki, nM) | Functional Assay (IC50, nM) |

| Sila-001 | (Structure Image) | 5-HT1A | 15.2 | 45.8 (agonist) |

| Sila-002 | (Structure Image) | 5-HT1A | 8.7 | 22.1 (agonist) |

| Sila-003 | (Structure Image) | 5-HT2A | 54.3 | 150.6 (antagonist) |

| Sila-004 | (Structure Image) | 5-HT2A | 28.9 | 88.2 (antagonist) |

Note: This table is a representative example. Specific data would be populated from detailed screening studies.

Spectroscopic Characterization

The structural elucidation of this compound derivatives relies heavily on spectroscopic techniques such as NMR and IR spectroscopy.

Table 2: Representative Spectroscopic Data for a Functionalized this compound

| Spectroscopic Data | Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃, 400 MHz) | 7.30-7.15 (m, 5H, Ar-H), 4.85 (t, J = 8.2 Hz, 1H, CH-O), 2.10-1.95 (m, 2H, Si-CH₂), 1.85-1.70 (m, 2H, CH₂), 1.60-1.45 (m, 2H, CH₂), 0.25 (s, 6H, Si-(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | 142.5 (Ar-C), 128.4 (Ar-CH), 127.8 (Ar-CH), 125.9 (Ar-CH), 75.1 (CH-O), 28.3 (Si-CH₂), 25.6 (CH₂), -2.1 (Si-CH₃) |

| IR (thin film, cm⁻¹) | 3350 (O-H stretch), 3070, 3030 (Ar C-H stretch), 2950, 2870 (Aliphatic C-H stretch), 1250 (Si-CH₃ bend), 830 (Si-C stretch) |

Signaling Pathways and Mechanisms of Action

This compound-based ligands that interact with G-protein coupled receptors (GPCRs), such as serotonin receptors, are expected to modulate downstream signaling cascades.

Caption: Serotonin receptor signaling cascade initiated by a this compound ligand.

Conclusion

This compound chemistry represents a vibrant and rapidly expanding field with significant implications for drug discovery and materials science. The unique properties conferred by the silicon atom offer a powerful tool for medicinal chemists to fine-tune the characteristics of bioactive molecules. Continued research into novel synthetic methodologies, a deeper understanding of their reactivity, and comprehensive biological evaluation will undoubtedly unlock the full potential of this fascinating class of compounds. This guide serves as a foundational resource to stimulate further investigation and innovation in the chemistry of silacyclopentanes.

References

Commercial Availability and Synthetic Pathways of Silacyclopentane Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of precursors for the synthesis of silacyclopentanes, a class of silicon-containing cyclic compounds of growing interest in medicinal chemistry and materials science. This document details commercially available starting materials, outlines a key synthetic protocol, and presents visual aids to facilitate understanding of the synthetic pathways.

Core Precursors for Silacyclopentane Synthesis

The synthesis of the this compound core typically involves the reaction of a di-Grignard reagent with a dichlorosilane. The primary commercially available precursors for this approach are 1,4-dihalobutanes (for the di-Grignard reagent formation) and various dichlorosilanes.

Dichlorosilane Precursors

A variety of dichlorosilanes are commercially available, allowing for the introduction of different substituents on the silicon atom of the this compound ring.

| Precursor Name | Chemical Formula | Key Suppliers | Purity/Grades Available | Notes |

| Dichlorodimethylsilane (B41323) | (CH₃)₂SiCl₂ | Sigma-Aldrich, Thermo Scientific, Gelest | ≥98.5% (GC), 98+% | A common precursor for introducing methyl groups at the silicon center.[1][2] |

| Bis(chloromethyl)dimethylsilane | (CH₃)₂(CH₂Cl)₂Si | Gelest, Sigma-Aldrich | 97% | Allows for further functionalization via the chloromethyl groups.[1] |

| Bis(chloromethyl)methylchlorosilane | CH₃(CH₂Cl)₂SiCl | Alfa Chemistry, Gelest | Research Grade | A trifunctional precursor for more complex structures.[3][4] |

| (Chloromethyl)methylbis(pentafluorophenyl)silane | C₆F₅)₂Si(CH₃)CH₂Cl | BLD Pharm | Research Grade | Introduces bulky, electron-withdrawing groups.[5] |

Dihalobutane Precursors

1,4-Dichlorobutane and 1,4-dibromobutane (B41627) are the most common choices for generating the four-carbon backbone of the this compound ring.

| Precursor Name | Chemical Formula | Key Suppliers | Purity/Grades Available | Notes |

| 1,4-Dichlorobutane | Cl(CH₂)₄Cl | Thermo Scientific, Sigma-Aldrich | 99% | Often used for Grignard reagent formation. |

| 1,4-Dibromobutane | Br(CH₂)₄Br | Santa Cruz Biotechnology, Wintersun Chemical, Chem-Impex, Thermo Scientific | 99% | Generally more reactive than the dichloro- analog for Grignard formation.[2][6][7][8] |

Reagents for Grignard Reaction

The formation of the di-Grignard reagent is a critical step in the synthesis.

| Reagent | Chemical Formula | Key Suppliers | Purity/Grades Available | Notes |

| Magnesium Turnings | Mg | Lab Alley, Dawn Scientific, Thomas Scientific | Grignard Grade, Reagent Grade, Min 99.5% | Essential for the formation of the Grignard reagent. |

Synthetic Pathway for 1,1-Dimethylthis compound

A common and straightforward method for the synthesis of a simple this compound, such as 1,1-dimethylthis compound, is through the reaction of a 1,4-butanediyl di-Grignard reagent with dichlorodimethylsilane.

Experimental Protocol: Synthesis of 1,1-Dimethylthis compound via Grignard Reaction

Materials:

-

Magnesium turnings (Grignard grade)

-

Dichlorodimethylsilane (≥98.5%)[2]

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an activator)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of the Di-Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1,4-dibromobutane in anhydrous diethyl ether or THF.

-

Add a small portion of the 1,4-dibromobutane solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining 1,4-dibromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the di-Grignard reagent, 1,4-bis(bromomagnesio)butane.

-

-

Reaction with Dichlorodimethylsilane:

-

Cool the di-Grignard reagent solution in an ice bath.

-

In the dropping funnel, prepare a solution of dichlorodimethylsilane in anhydrous diethyl ether or THF.

-

Add the dichlorodimethylsilane solution dropwise to the cooled di-Grignard reagent with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted Grignard reagent.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether or THF.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation.

-

Distill the crude product under reduced pressure to obtain pure 1,1-dimethylthis compound.

-

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathway and the logical flow for selecting precursors.

Caption: Synthetic pathway for 1,1-dimethylthis compound.

References

- 1. BIS(CHLOROMETHYL)DIMETHYLSILANE | [gelest.com]

- 2. scbt.com [scbt.com]

- 3. Bis(chloromethyl)methylchlorosilane | CAS 18171-56-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 5. 77669-65-9|(Chloromethyl)methylbis(pentafluorophenyl)silane|BLD Pharm [bldpharm.com]

- 6. wintersunchemical.com [wintersunchemical.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 1,4-Dibromobutane, 99% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Safety and Handling Precautions for Silacyclopentane: A Technical Guide

Introduction

Silacyclopentane and its derivatives are organosilane compounds that are gaining interest in materials science and pharmaceutical development. Due to their strained ring structure and the reactivity of the silicon-carbon bond, these compounds can be valuable synthetic intermediates. However, this reactivity also presents potential hazards. This document provides a comprehensive overview of the known safety and handling precautions based on available data for substituted silacyclopentanes.

Hazard Identification and Classification

Based on data from various substituted silacyclopentanes, the parent compound should be considered as potentially hazardous. Common hazards associated with substituted silacyclopentanes include:

-

Flammability: Many organosilanes are flammable liquids and can form explosive mixtures with air.[1][2]

-

Skin and Eye Irritation/Damage: Direct contact can cause skin irritation and serious eye damage.[1][3][4]

-

Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation, coughing, headaches, and nausea.[1][2][3]

-

Reactivity with Water and Moisture: Many this compound derivatives react with water and moisture in the air, sometimes liberating flammable and toxic compounds like methanol (B129727) or ethanol.[2][5]

Physical and Chemical Properties

Quantitative data for unsubstituted this compound is scarce. The following table summarizes the available physical and chemical properties for several substituted this compound derivatives to provide a comparative overview.

| Property | N-methyl-aza-2,2,4-trimethylthis compound | N-aminoethyl-aza-2,2,4-trimethylthis compound | 2,2-diethoxy-1-thia-2-silacyclopentane | N-n-butyl-aza-silacyclopentane |

| CAS Number | Not specified | 18246-33-8[3] | Not specified | 2055157-47-4[2] |

| Molecular Formula | C7H17NSi[1] | C8H20N2Si[3] | C7H16O2SSi | C7H17NSi[2] |

| Molecular Weight | Not specified | 172.35 g/mol [3] | Not specified | 143.3 g/mol [6] |

| Physical State | Liquid[1] | Liquid[3] | Liquid | Liquid[2] |

| Appearance | Clear liquid[1] | Clear liquid[3] | Not specified | Not specified |